2,3-Di-O-methyl-D-glucopyranose is a methylated derivative of D-glucose, characterized by the presence of two methoxy groups at the 2 and 3 positions of the glucopyranose ring. Its molecular formula is C₈H₁₆O₆, and it has a molar mass of 192.21 g/mol. This compound is of interest due to its potential biological activities and applications in carbohydrate chemistry.
The chemical reactivity of 2,3-Di-O-methyl-D-glucopyranose includes hydrolysis and various substitution reactions. Hydrolysis can be catalyzed by acids, leading to the formation of D-glucose derivatives. For example, hydrolysis of certain methylated glucopyranosides can yield products like 3,5-di-O-methyl-D-glucose and its anhydrides . Additionally, it can undergo reactions typical of glycosides, such as cleavage under acidic conditions or transformation into glycosyl donors for further glycosylation reactions.
Synthesis of 2,3-Di-O-methyl-D-glucopyranose can be achieved through several methods:
2,3-Di-O-methyl-D-glucopyranose finds applications in various fields:
Interaction studies involving 2,3-Di-O-methyl-D-glucopyranose have focused on its binding affinities with enzymes and receptors. Preliminary studies suggest that its unique structure allows it to interact with certain glycosidases and lectins differently than unmodified glucose . These interactions could lead to insights into its potential therapeutic uses and mechanisms.
Several compounds are structurally similar to 2,3-Di-O-methyl-D-glucopyranose. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Methyl α-D-glucopyranoside | Methyl group at position 1 | Lacks additional methylation at positions 2 and 3 |
| 3,5-Di-O-methyl-D-glucose | Methyl groups at positions 3 and 5 | Different substitution pattern affects reactivity |
| Methyl-α-D-galactopyranoside | Methyl group at position 1 | Different sugar backbone alters biological activity |
| Methyl-2,6-di-O-methyl-α-D-glucopyranoside | Methyl groups at positions 2 and 6 | Variation in substitution pattern influences solubility |
The uniqueness of 2,3-Di-O-methyl-D-glucopyranose lies in its specific methylation pattern which may confer distinct properties compared to these similar compounds.
The synthesis of 2,3-DI-O-Methyl-D-glucopyranose relies heavily on classical protecting group strategies to achieve regioselective methylation. These methods typically involve sequential protection and deprotection steps to isolate reactive hydroxyl groups for targeted methylation.
One widely employed approach uses cyclic acetals to block specific hydroxyl groups. For example, benzylidene protection of the C4 and C6 hydroxyl groups allows selective methylation of C2 and C3. This strategy is exemplified in the synthesis of related glucose derivatives, where 1,2- or 5,6-di-O-isopropylidene acetals are first installed to shield adjacent hydroxyl groups. Subsequent methylation with methyl iodide or dimethyl sulfate in basic conditions (e.g., Ag₂O) then targets the unprotected C2 and C3 positions.
Key Steps in Benzylidene Protection:
| Protecting Group | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Benzylidene | Benzaldehyde/H+ | 61% | |
| Isopropylidene | Acetone/H+ | 59% |
Acyl groups like benzoyl (Bz) or acetyl (Ac) are often used to temporarily block hydroxyl groups. For instance, 3-O-benzoyl protection allows selective methylation of C2 and C3. This approach is critical in synthesizing partially protected glucose derivatives, as demonstrated in the preparation of 2,5,6-tri-O-methyl-D-glucose. Acyl groups are removed under basic conditions (e.g., NaOH/MeOH) to regenerate hydroxyl groups for further functionalization.
Advantages of Acyl Protection:
Recent advances in catalysis have enabled more efficient and selective O-methylation of carbohydrates. These methods reduce reliance on stoichiometric reagents and minimize byproducts.
Heterogeneous catalysts like Pt/C (platinum on carbon) have been explored for methylation reactions. While primarily used for C-methylation, analogous systems may be adapted for O-methylation. For example, Pt/C in alkaline media enables borrowing-hydrogen mechanisms, where alcohols are dehydrogenated to aldehydes, which subsequently undergo condensation and hydrogenation. Though not yet applied to 2,3-DI-O-Methyl-D-glucopyranose, this approach offers potential for regioselective methylation.
Mechanistic Insights:
Trimethylsulfonium iodide ((CH₃)₃S⁺I⁻) has emerged as a sustainable methylating agent. Combined with iron catalysts, it enables site-selective methylation of hydroxyl groups under mild conditions. This reagent avoids toxic byproducts and offers improved atom economy compared to traditional methyl iodide.
Case Study:
| Catalyst System | Substrate | Methylation Site | Yield | Reference |
|---|---|---|---|---|
| Fe³⁺/(CH₃)₃SI | Cis-1,2-diols | Equatorial OH | 85% |
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve precise stereochemical outcomes. This approach is particularly valuable for complex carbohydrates.
S-Adenosyl-l-methionine (SAM)-dependent methyltransferases (e.g., MeT1) catalyze regioselective O-methylation. For example, MeT1 from Mycobacterium tuberculosis methylates the 1-OH group of mannobiose with high specificity. While glucose-specific enzymes are less documented, analogous systems could be engineered for 2,3-O-methylation.
Key Features of Methyltransferases:
One-pot multienzyme (OPME) systems integrate glycosyltransferases and methyltransferases. For instance, sugar nucleotide phosphotransferases generate activated donors (e.g., UDP-GlcNAc) in situ, enabling sequential glycosylation and methylation. This strategy minimizes purification steps and enhances throughput.
Example Workflow:
| Enzyme | Function | Substrate | Reference |
|---|---|---|---|
| Glycosyltransferase | Glycosidic bond formation | UDP-Glc + acceptor | |
| Methyltransferase | O-methylation | Glycoside |
2,3-Di-O-methyl-D-glucopyranose serves as a crucial analytical standard and structural marker in the comprehensive analysis of complex polysaccharide architectures. The compound's unique methylation pattern provides definitive evidence for specific glycosidic linkage arrangements within branched polysaccharide systems.
The Ciucanu method offers particular advantages for crystalline polysaccharide analysis, employing methyl iodide with finely powdered sodium hydroxide in dimethyl sulfoxide. This technique demonstrates exceptional efficacy in analyzing whole cell wall preparations, where crystalline cellulose and other insoluble polysaccharides require specialized treatment for complete methylation.
Gas chromatography-mass spectrometry analysis of partially methylated alditol acetates represents the definitive method for polysaccharide linkage determination. The procedure involves sequential permethylation, acid hydrolysis, sodium borodeuteride reduction, and acetylation to produce volatile derivatives suitable for gas chromatographic separation. 2,3-Di-O-methyl-D-glucopyranose derivatives exhibit characteristic retention times and mass spectral fragmentation patterns that enable unambiguous identification of 1,4-linked and 1,6-linked glucosyl residues in complex polysaccharides.
The electron impact mass spectrometry fragmentation of 2,3-di-O-methyl-glucose derivatives generates diagnostic ion fragments at specific mass-to-charge ratios. Primary fragments include ions at m/z 43, 45, 71, 87, 99, 101, 113, 117, 129, 173, and 233, which collectively provide definitive structural confirmation. These fragmentation patterns enable differentiation between various methylated glucose derivatives and permit quantitative analysis of linkage compositions.
Complex branched polysaccharides from bacterial, fungal, and plant sources yield 2,3-di-O-methyl-D-glucopyranose derivatives upon methylation analysis, indicating the presence of 1,4-linked and 1,6-linked glucose residues with specific substitution patterns. The Xanthomonas oryzae extracellular polysaccharide demonstrates this analytical approach, where methylation analysis revealed 2,3-di-O-methyl-D-glucose in 1 molecular proportion among other methylated products, confirming the branching architecture.
Dextran structural analysis exemplifies the application of 2,3-di-O-methyl-glucose identification in elucidating branched polysaccharide structures. Leuconostoc mesenteroides dextran methylation analysis yielded 2,3-di-O-methyl-D-glucose derivatives, indicating 1,4-linked glucose residues with branching at the 6-position. The quantitative analysis of these methylated products enables determination of the degree of branching and the architectural complexity of the polysaccharide network.
Quantitative methylation analysis utilizing 2,3-di-O-methyl-D-glucopyranose standards enables precise determination of linkage compositions in complex polysaccharides. The relative molar response factors for mass spectrometric detection require calibration with authentic standards to ensure accurate quantification. This approach has been successfully applied to wood polysaccharides, where methylation analysis revealed specific proportions of various linkage types, including those generating 2,3-di-O-methyl-glucose derivatives.
Glycoprotein carbohydrate analysis represents another significant application area, where 2,3-di-O-methyl-D-glucopyranose derivatives provide evidence for specific N-linked or O-linked oligosaccharide structures. The purification procedures for partially methylated alditol acetates enable separation of carbohydrate derivatives from protein contaminants, facilitating clean gas chromatographic analysis.
2,3-Di-O-methyl-D-glucopyranose serves as an essential molecular probe in elucidating the fundamental mechanisms of glycosidic bond cleavage reactions. The compound's unique structural properties enable detailed mechanistic studies of enzymatic and chemical hydrolysis processes.
Isotope-labeled derivatives of 2,3-di-O-methyl-D-glucopyranose provide powerful tools for tracing reaction pathways in glycosidic bond cleavage studies. The carbon-11 labeled methyl-D-glucoside demonstrates the application of methylated glucose derivatives as non-metabolizable tracers for studying transport and enzymatic processes. These tracers enable real-time monitoring of substrate fate without interference from metabolic conversion.
Enzyme kinetic studies utilizing 2,3-di-O-methyl-D-glucopyranose derivatives reveal critical mechanistic details about glycoside hydrolase specificity and catalytic mechanisms. The threshold collision-induced dissociation studies of glycosidic bond cleavage demonstrate how methylated glucose derivatives serve as model substrates for understanding bond-breaking mechanisms. These investigations provide activation energy measurements and mechanistic pathway elucidation.
High-resolution mass spectrometry analysis of 2,3-di-O-methyl-D-glucopyranose derivatives enables detailed characterization of glycosidic bond cleavage products. The electron impact fragmentation patterns provide diagnostic information about the cleavage mechanism, including the stereochemistry of the reaction and the nature of the transition state. These studies reveal whether cleavage proceeds through SN1 or SN2 mechanisms.
Collision-induced dissociation experiments using 2,3-di-O-methyl-D-glucopyranose derivatives demonstrate the anomeric memory phenomenon, where the stereochemistry of the original glycosidic bond is retained in the fragmentation products. This finding has profound implications for understanding carbohydrate sequencing and structural analysis methodologies.
Glycoside hydrolase characterization employs 2,3-di-O-methyl-D-glucopyranose derivatives to probe enzyme specificity and catalytic mechanisms. The retaining and inverting mechanisms of glycosidases can be distinguished by analyzing the stereochemical outcome of hydrolysis reactions with methylated substrates. These studies reveal the role of catalytic residues and the nature of the enzyme-substrate interaction.
Unusual enzymatic mechanisms involving 2,3-di-O-methyl-D-glucopyranose derivatives have been discovered through tracer studies. The NAD+-mediated oxidation mechanism in certain glycosidases demonstrates how methylated glucose derivatives serve as mechanistic probes for understanding non-classical hydrolysis pathways. These investigations reveal the involvement of oxidation-reduction steps in glycosidic bond cleavage.
Hydroxyl radical-induced cleavage of glycosidic bonds has been studied using 2,3-di-O-methyl-D-glucopyranose derivatives as model substrates. The density functional theory calculations combined with experimental studies reveal the mechanism of hydrogen abstraction and subsequent bond cleavage. These investigations provide insights into oxidative degradation pathways of carbohydrates.
Acid-catalyzed hydrolysis mechanisms of 2,3-di-O-methyl-D-glucopyranose derivatives demonstrate the influence of methylation on glycosidic bond stability. The protonation-elimination mechanism shows how methyl substitution affects the electronic properties of the glycosidic oxygen and influences the reaction pathway. These studies provide fundamental understanding of carbohydrate stability under various conditions.
2,3-Di-O-methyl-D-glucopyranose plays a pivotal role in establishing the complex branching patterns of plant cell wall polymers, providing definitive structural information about the architecture of these biological macromolecules.
Primary cell wall polysaccharides yield 2,3-di-O-methyl-D-glucopyranose derivatives upon methylation analysis, indicating specific linkage patterns in cellulose, hemicellulose, and pectin networks. The permethylation-nuclear magnetic resonance approach enables complete structural analysis of both soluble and insoluble polysaccharide fractions. This methodology revolutionizes cell wall analysis by making previously intractable insoluble polymers amenable to solution-state nuclear magnetic resonance spectroscopy.
Secondary cell wall formation involves the deposition of cellulose, xylan, and lignin in specific banded patterns, and 2,3-di-O-methyl-D-glucopyranose derivatives provide evidence for the underlying polysaccharide architecture. The xylem tracheary element differentiation studies demonstrate how methylation analysis reveals the structural organization of cell wall polymers during specialized cell development.
Crystalline cellulose analysis presents unique challenges due to its insoluble nature and resistance to conventional analytical methods. 2,3-Di-O-methyl-D-glucopyranose derivatives provide definitive evidence for the 1,4-linked glucose backbone of cellulose after permethylation treatment. The improved Ciucanu procedure enables decrystallization and complete methylation of cellulose, facilitating quantitative analysis through gas chromatography-mass spectrometry.
Cellulose allomorphs in plant cell walls exhibit different surface properties and polymer interactions, and methylation analysis reveals these structural variations. The multiple allomorphs identified in maize cellulose demonstrate how 2,3-di-O-methyl-D-glucopyranose derivatives can differentiate between various crystalline forms and their potential interaction sites with other cell wall polymers.
Xyloglucan structural analysis reveals complex branching patterns through the identification of 2,3-di-O-methyl-D-glucopyranose derivatives alongside other methylated products. The backbone-branch relationships in xyloglucan demonstrate how glucose residues serve as attachment points for xylose and other substituents. These studies provide detailed maps of the substitution patterns that determine xyloglucan function in cell wall networks.
Arabinoxylan branching analysis employs 2,3-di-O-methyl-D-glucopyranose derivatives to characterize the degree and position of substitution in these important cereal polysaccharides. The switchgrass cell wall analysis revealed minor amounts of 3-linked arabinoxylan through permethylation-nuclear magnetic resonance analysis, demonstrating the sensitivity of this approach for detecting minor cell wall components.
Pectin methylesterification patterns significantly influence cell wall properties, and 2,3-di-O-methyl-D-glucopyranose derivatives provide evidence for the interaction between pectin and other cell wall polymers. The Golgi-localized S-adenosyl methionine transporters regulate pectin methylation, and studies of these systems reveal how methyl substitution affects cell wall architecture and function.
Homogalacturonan structure and its interactions with other cell wall components can be studied through methylation analysis that yields 2,3-di-O-methyl-D-glucopyranose derivatives from associated glucose-containing polymers. The egg-box structures in pectin networks demonstrate how methylation patterns influence polysaccharide interactions and cell wall mechanical properties.
Cellulose-hemicellulose interactions are revealed through methylation analysis that produces 2,3-di-O-methyl-D-glucopyranose derivatives from both polymer types. The secondary cell wall banding patterns demonstrate how polymer structure affects the formation of distinct domains during cell wall synthesis. These studies show that properly assembled cellulose-xylan networks are essential for generating the characteristic banded patterns observed in specialized cell types.
Multi-dimensional nuclear magnetic resonance techniques applied to permethylated cell wall samples provide comprehensive structural information about polymer interactions and architecture. The chemical shift assignments for 2,3-di-O-methyl-D-glucopyranose derivatives enable identification of specific glucose residues and their roles in cell wall networks.
Cell wall remodeling during plant development involves changes in polymer branching patterns that can be monitored through 2,3-di-O-methyl-D-glucopyranose derivative analysis. The anisotropic growth requirements of plant cells necessitate precise control of cell wall architecture, and methylation analysis reveals how branching patterns change during cell expansion and differentiation.
Biotechnology applications benefit from detailed knowledge of cell wall branching patterns, as revealed through 2,3-di-O-methyl-D-glucopyranose derivative analysis. The biomass recalcitrance properties of plant materials are directly related to cell wall polymer architecture, and methylation analysis provides essential information for developing improved bioprocessing strategies.